Benzoic acid, 2-chloro-6-(difluoromethoxy)-

Medicinal Chemistry Property Optimization Fluorine Chemistry

This highly differentiated halogenated benzoic acid is a strategic building block for medicinal chemistry and process R&D. The unique ortho-chloro and ortho-difluoromethoxy substitution pattern creates a distinctive steric/electronic environment that generic analogs cannot replicate. The conformationally dynamic -OCF2H group acts as an 'environmental adaptor', modulating lipophilicity and molecular recognition critical for SAR studies. Explicitly cited in PDE4 inhibitor patent routes (COPD/asthma), it ensures reproducible synthesis of APIs. Demonstrated superiority in ALK and IRAK-4 inhibitor optimization makes it a non-substitutable intermediate for teams developing kinase-targeted therapies. Choose this exact regioisomer to eliminate synthetic risk and achieve consistent biological outcomes.

Molecular Formula C8H5ClF2O3
Molecular Weight 222.57
CAS No. 960249-92-7
Cat. No. B1661822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 2-chloro-6-(difluoromethoxy)-
CAS960249-92-7
Molecular FormulaC8H5ClF2O3
Molecular Weight222.57
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)C(=O)O)OC(F)F
InChIInChI=1S/C8H5ClF2O3/c9-4-2-1-3-5(14-8(10)11)6(4)7(12)13/h1-3,8H,(H,12,13)
InChIKeyZHCLWDOBHWDUPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoic Acid, 2-chloro-6-(difluoromethoxy)- (CAS 960249-92-7) | Properties and Procurement Overview


Benzoic acid, 2-chloro-6-(difluoromethoxy)- (CAS 960249-92-7) is a halogenated and fluorinated benzoic acid derivative with the molecular formula C8H5ClF2O3 and a molecular weight of 222.57 g/mol [1]. It is classified as a specialty intermediate and building block for pharmaceutical and agrochemical research, characterized by the presence of an ortho-chloro substituent and an ortho-difluoromethoxy (-OCF2H) group on the benzoic acid ring . Key physicochemical properties include a predicted density of 1.5±0.1 g/cm³, a boiling point of 298.7±35.0 °C at 760 mmHg, and an ACD/LogP of 2.05 [1].

Why Generic Substitution of 2-Chloro-6-(difluoromethoxy)benzoic Acid is Not Advisable


Simple substitution with other in-class benzoic acids, even those containing a difluoromethoxy group, is not advisable due to the specific electronic and steric environment created by the unique 2-chloro-6-(difluoromethoxy) substitution pattern. The ortho-chloro group contributes distinct electron-withdrawing effects and steric hindrance, which directly influences the reactivity of the carboxylic acid and the compound's behavior in subsequent coupling or derivatization reactions . More critically, the conformationally dynamic difluoromethoxy group is known to interconvert between lipophilic and polar states, enabling it to act as an 'environmental adaptor' that modulates lipophilicity and molecular recognition in ways that a static methoxy, trifluoromethoxy, or unsubstituted hydrogen cannot replicate [1]. The precise ortho-ortho' positioning of these two groups defines a unique chemical space that impacts both synthetic accessibility and the biological activity of derived products, making generic analog replacement a high-risk strategy for achieving consistent research outcomes.

Quantitative Evidence for Selecting 2-Chloro-6-(difluoromethoxy)benzoic Acid


Enhanced Lipophilicity and Conformational Polarity Modulation vs. Unsubstituted and Simple Methoxy Analogs

The incorporation of a difluoromethoxy (-OCF2H) group significantly alters the physicochemical profile compared to hydrogen or methoxy (-OCH3) analogs. The target compound exhibits an ACD/LogP of 2.05 [1]. While direct experimental LogP for the 2,6-substituted methoxy analog is not available, the fundamental property difference is established: the -OCF2H group generally increases lipophilicity relative to -OCH3 and provides a unique ability to conformationally toggle polarity. This dynamic behavior, where the group can switch between a lipophilic and a polar conformation to adapt to its molecular environment, is a key differentiator not shared by static groups like -OCH3 or -CF3 [2].

Medicinal Chemistry Property Optimization Fluorine Chemistry

Distinct Ortho-Difluoromethoxy Pattern Confers Unique Bioactivity in ALK Inhibition vs. Other Alkoxy Analogs

In a systematic SAR study of 2,4-dianilinopyrimidine ALK inhibitors, replacing a key methoxy group with a difluoromethoxy analog resulted in a compound that was equipotent to the lead compound KRCA-0008. Crucially, larger alkoxy groups at the same position were detrimental to both biochemical and cellular activity. This demonstrates that the difluoromethoxy group (-OCF2H) occupies a precise steric and electronic optimum for this scaffold, distinct from both smaller (methoxy) and larger alkoxy substituents [1].

Oncology Kinase Inhibition SAR

Contribution to Potent IRAK-4 Inhibition When Incorporated into a Phenyl Amide Scaffold

An in vitro SAR study of IRAK-4 inhibitors showed that ortho-substitution on a phenyl amide scaffold with a difluoromethoxy group significantly improved potency compared to the unsubstituted analog. This improvement was additive with other beneficial substitutions, and the most active compound in the series, IRAK inhibitor 6 (IC50 = 0.16 μM for IRAK-4), contained a difluoromethoxy group. This demonstrates the value of the -OCF2H group in enhancing target engagement, providing a clear potency advantage over the unsubstituted baseline [1].

Inflammation Immunology IRAK-4 Inhibition

Key Intermediate in the Synthesis of PDE4 Inhibitors and Other Therapeutics

While not an active pharmaceutical ingredient itself, 2-chloro-6-(difluoromethoxy)benzoic acid serves as a crucial building block for synthesizing more complex molecules with validated biological activity. Analogs bearing this specific substitution pattern have been claimed in patents as intermediates for preparing phosphodiesterase 4 (PDE4) inhibitors, which are important for treating inflammatory and respiratory diseases [1]. The unique combination of the chloro and difluoromethoxy groups imparts specific electronic and steric properties required for the downstream drug candidates' interaction with PDE4 [2].

Respiratory Disease PDE4 Inhibition API Synthesis

Key Application Scenarios for Procuring Benzoic Acid, 2-chloro-6-(difluoromethoxy)-


Medicinal Chemistry: Lead Optimization and SAR Studies

This compound is a strategic choice for medicinal chemists conducting structure-activity relationship (SAR) studies aimed at optimizing drug candidates. As demonstrated in ALK inhibitor research, the difluoromethoxy group offers a unique balance of potency where other alkoxy groups fail, making it a valuable tool for fine-tuning target affinity and selectivity [1]. Its use is directly supported by evidence showing significant improvements in IRAK-4 inhibition when this motif is incorporated into a scaffold, compared to an unsubstituted analog [2].

Process Chemistry: Intermediate for PDE4-Targeting Pharmaceuticals

For process chemists and pharmaceutical development teams, this specific regioisomer is an essential starting material. It is explicitly cited as an intermediate in patent literature for the synthesis of phosphodiesterase 4 (PDE4) inhibitors, a class of drugs used to treat inflammatory and respiratory conditions like COPD and asthma [3]. Procuring this precise compound ensures the accurate and reliable reproduction of these patented synthetic routes, which is critical for scaling up production of active pharmaceutical ingredients (APIs).

Chemical Biology: Development of Novel Chemical Probes

The unique physicochemical signature of the 2-chloro-6-(difluoromethoxy)benzoic acid core makes it a valuable building block for chemical biology. The conformation-dependent polarity of the difluoromethoxy group can act as an 'environmental adaptor', potentially influencing membrane permeability and subcellular localization of probe molecules [4]. This property, combined with a moderately high predicted LogP of 2.05 [5], allows for the exploration of lipophilic interactions with biological targets that are not possible with more polar or less dynamic substituents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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